3-isobornylcyclohexyl acrylate
Overview
Description
3-isobornylcyclohexyl acrylate is a useful research compound. Its molecular formula is C19H30O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Carboxylic Acids and Esters
Research indicates the synthesis of various carboxylic acids and esters from 6-methyl-5-hepten-2-one, leading to compounds containing a tetrahydropyran ring, which is structurally similar to 2-propenoic acid derivatives (Hanzawa et al., 2012).
Catalytic Processes
The use of sulfuric acid esters as recyclable catalysts for silylation of hydroxyl groups demonstrates an application in catalysis, relevant to similar chemical structures (Farid, Saberi, & Niknam, 2011).
Radiopharmaceutical Synthesis
The synthesis of high-affinity thromboxane A2/prostaglandin H2 receptor antagonists using radioiodination techniques relates to the research on esters with bicycloheptanyl structures (Mais et al., 1991).
Crystal Engineering
The reaction of acids and pyridine to form co-crystals, which is significant in crystallography and materials science, can be connected to research on complex esters (Santra, Ghosh, & Biradha, 2008).
Plasticizer Identification
Research on the identification of new generation plasticizers, such as cyclohexane dicarboxylic acid esters, is relevant to the study of similar ester compounds (Dziwiński, Poźniak, & Lach, 2017).
Mechanism of Action
Target of Action
It is known that this compound is an acrylate-based monomer used in the production of various polymers, coatings, and adhesives .
Mode of Action
The mode of action of 3-isobornylcyclohexyl acrylate involves its interaction with other compounds during the formation of polymers, coatings, and adhesives . It is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .
Biochemical Pathways
It is known that acrylic polymers, which include this compound, can be degraded by certain microorganisms and enzymes . More research is needed to fully understand the biochemical pathways involved in this process.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols and ketones . This suggests that its bioavailability could be influenced by the presence of these solvents.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a monomer in the formation of polymers, coatings, and adhesives . Its excellent adhesion properties, good chemical resistance, and low shrinkage contribute to the quality and durability of the products in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . Additionally, it should be handled in a well-ventilated environment and direct contact should be avoided .
Biochemical Analysis
Biochemical Properties
It is known that the compound polymerizes when exposed to sources of free radicals . The bicyclic structure of 3-Isobornylcyclohexyl acrylate gives rise to polymers of increased Tg, while its monofunctionality minimizes crosslinking to provide coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .
Molecular Mechanism
It is known that the compound polymerizes when exposed to sources of free radicals
Properties
IUPAC Name |
[3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexyl] prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-5-18(20)21-15-8-6-7-13(9-15)17-11-14-10-16(17)12(2)19(14,3)4/h5,12-17H,1,6-11H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNGRSVNBVLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889242 | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
903876-45-9 | |
Record name | 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl 2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903876-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903876459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10889242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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